molecular formula C16H23N3O2S B2686162 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034302-87-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2686162
CAS No.: 2034302-87-7
M. Wt: 321.44
InChI Key: GZZBTYKXTWALRN-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by a pyrazole core substituted with three methyl groups (at positions 1, 3, and 5) and a carboxamide side chain. The side chain features a pentyl backbone with a hydroxyl group at position 5 and a thiophene ring at position 2. The thiophene moiety contributes aromaticity and moderate electron-rich character, while the hydroxyl group enhances hydrophilicity. The 1,3,5-trimethylpyrazole core likely increases steric bulk and metabolic stability compared to unsubstituted pyrazoles.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-11-15(12(2)19(3)18-11)16(21)17-7-4-13(5-8-20)14-6-9-22-10-14/h6,9-10,13,20H,4-5,7-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBTYKXTWALRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic carboxamides, which are widely studied for diverse biological activities. Below is a systematic comparison with structurally related compounds from the literature:

Structural Analogues with Thiadiazole or Pyrazole Cores

and describe carboxamide derivatives with thiadiazole or pyrazole cores. Key comparisons include:

Compound Core Structure Substituents Melting Point (°C) Key Functional Groups
N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Pyrazole 1,3,5-Trimethyl; thiophen-3-yl; hydroxyl Not reported Carboxamide, thiophene, hydroxyl
N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) 1,3,4-Thiadiazole 4-Fluorophenyl; pyridin-3-yl 200–202 Fluorophenyl, pyridine, carboxamide
N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m) 1,3,4-Thiadiazole 3-Methoxyphenyl; pyridin-4-yl Not reported Methoxyphenyl, pyridine, carboxamide
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole 4-Fluorophenyl; triazole; carbothioamide Not reported Fluorophenyl, triazole, carbothioamide
  • Core Heterocycle Differences : The thiadiazole-based compounds (e.g., 18o, 18m) exhibit planar, electron-deficient cores compared to the pyrazole core of the target compound, which is more electron-rich due to methyl substituents.
  • Substituent Effects : The thiophene and hydroxyl groups in the target compound distinguish it from analogues with pyridine (e.g., 18o) or methoxyphenyl (e.g., 18m) substituents. Thiophene’s lower polarity compared to pyridine may reduce solubility but enhance membrane permeability .

Pyrrole Alkaloids with Bioactive Potential

highlights pyrrole alkaloids, such as N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide, which share a pentyl backbone but differ in core heterocycle (pyrrole vs. pyrazole). These compounds exhibit antitumor and antioxidant activities, suggesting that the target compound’s pyrazole-thiophene scaffold may also have pharmacological relevance. However, the pyrazole core’s methyl groups could confer greater metabolic stability compared to pyrrole derivatives, which are prone to oxidation .

Pharmacokinetic Considerations

The pentyl chain in the target compound may influence pharmacokinetics. For example, deferoxamine mesilate (), a hydroxamic acid derivative with a pentyl-like chain, demonstrates chelation properties and moderate bioavailability. While the target compound lacks hydroxamic acid groups, its hydroxyl and carboxamide groups could enhance solubility relative to deferoxamine’s charged structure .

Spectroscopic and Analytical Data

  • NMR Profiles : The target compound’s ¹H NMR would show distinct signals for the thiophene protons (δ ~6.5–7.5 ppm), hydroxyl (δ ~1–5 ppm, depending on exchange), and pyrazole methyl groups (δ ~2.0–3.0 ppm). This contrasts with thiadiazole derivatives (), where pyridine protons appear downfield (δ ~8.0–9.0 ppm) .
  • Mass Spectrometry : HRMS data for analogues in confirm molecular weights within ±0.005 Da, suggesting the target compound would similarly validate via HRMS .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a novel compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound has the following molecular formula: C19H25N3O4SC_{19}H_{25}N_{3}O_{4}S with a molecular weight of 395.5 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and a hydroxyl group, which contribute to its biological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the thiophene and pyrazole rings enhance binding affinity and specificity towards biological targets.

Anti-inflammatory Activity

Research has demonstrated that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that this compound may also possess comparable anti-inflammatory effects.

Antioxidant Properties

Compounds containing thiophene and pyrazole rings are often evaluated for their antioxidant activities. Studies indicate that such compounds can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Study 1: Anti-inflammatory Effects

In a study focusing on pyrazole derivatives, researchers synthesized several compounds and tested their anti-inflammatory effects in vitro. The most active compound showed significant inhibition of TNF-α production in human cell lines . Although the specific compound this compound was not directly tested, its structural similarities suggest potential efficacy.

Study 2: Antioxidant Activity

Another study explored the antioxidant capabilities of thiophene-containing compounds. The results indicated that these compounds effectively reduced oxidative stress markers in cellular assays . This reinforces the hypothesis that this compound may also exhibit similar protective effects.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatoryPyrazole derivativesUp to 85% TNF-α inhibition
AntioxidantThiophene derivativesSignificant reduction in oxidative stress
AntimicrobialPyrazole derivativesEffective against E. coli and S. aureus

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